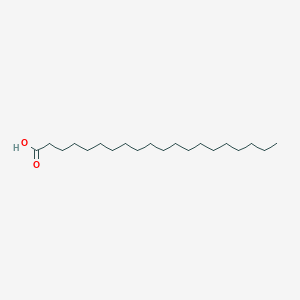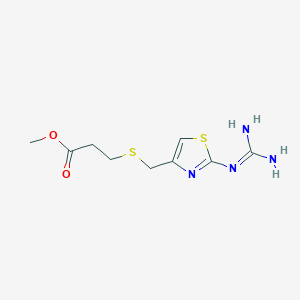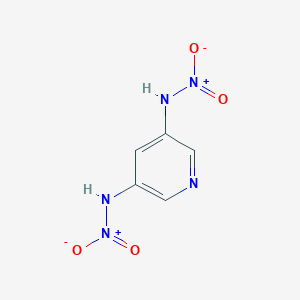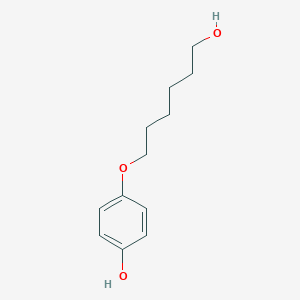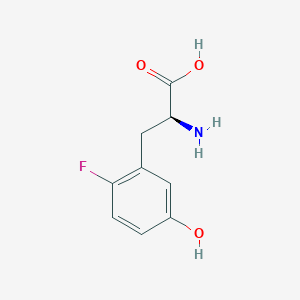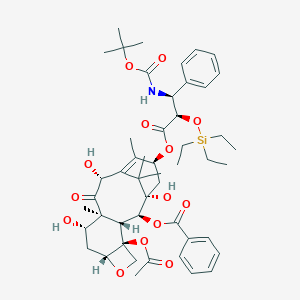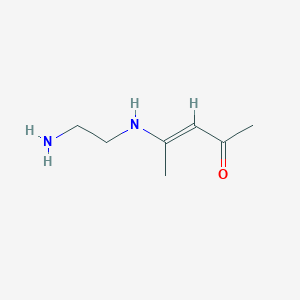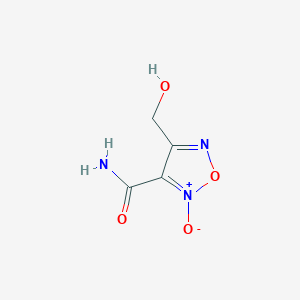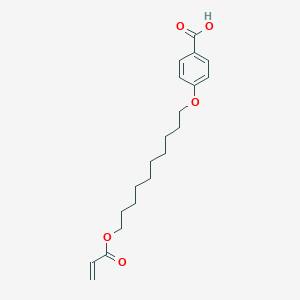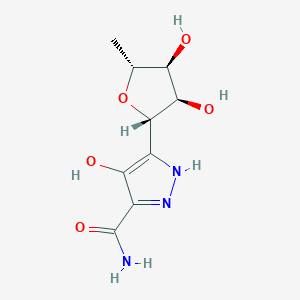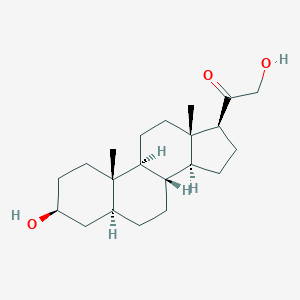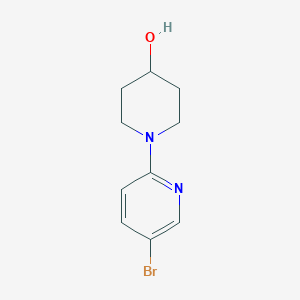
1-(5-Bromopyridin-2-yl)piperidin-4-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Berberine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate berberine from plant materials like the roots, rhizomes, and stems of Berberis species . The extracted berberine is then purified using techniques like thin-layer chromatography and high-performance liquid chromatography .
Industrial Production Methods
In industrial settings, berberine is produced through large-scale extraction processes. The plant material is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification steps to obtain high-purity berberine . The industrial production process ensures a consistent and high yield of berberine, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Berberine undergoes several types of chemical reactions, including:
Oxidation: Berberine can be oxidized to form various derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the structure of berberine, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving berberine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of berberine include various derivatives with potential therapeutic applications. These derivatives may exhibit enhanced or modified biological activities compared to the parent compound .
Scientific Research Applications
Berberine has a wide range of scientific research applications, including:
Mechanism of Action
Berberine exerts its effects through multiple mechanisms, including:
AMP-activated protein kinase (AMPK) activation: Berberine activates AMPK, which plays a crucial role in regulating energy metabolism.
Inhibition of mitochondrial respiratory complex I: This action leads to increased insulin sensitivity and improved glucose metabolism.
Regulation of signaling pathways: Berberine modulates various signaling pathways, including nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK), contributing to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Berberine is often compared with other isoquinoline alkaloids, such as palmatine and jatrorrhizine. While these compounds share similar structures, berberine is unique due to its broad spectrum of biological activities and its ability to modulate multiple molecular targets . Other similar compounds include:
Palmatine: Known for its antimicrobial properties but less potent than berberine in regulating glucose metabolism.
Jatrorrhizine: Exhibits similar antibacterial effects but differs in its pharmacokinetic properties.
Berberine’s uniqueness lies in its diverse therapeutic potential and its extensive use in traditional and modern medicine .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWHPYPLCIXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619662 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149806-52-0 | |
| Record name | 1-(5-Bromopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
